molecular formula C16H19N7 B12229973 6-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

6-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12229973
M. Wt: 309.37 g/mol
InChI Key: HSNPKQJKKITUCL-UHFFFAOYSA-N
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Description

6-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a piperazine moiety, which is further connected to a dimethylaminopyrimidine group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the dimethylaminopyrimidine ring.

    Piperazine Substitution:

    Pyridine Ring Formation: The final step involves the formation of the pyridine ring and its subsequent substitution with the piperazine-dimethylaminopyrimidine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a potent inhibitor of protein kinases makes it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C16H19N7

Molecular Weight

309.37 g/mol

IUPAC Name

6-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C16H19N7/c1-21(2)15-9-16(20-12-19-15)23-7-5-22(6-8-23)14-4-3-13(10-17)11-18-14/h3-4,9,11-12H,5-8H2,1-2H3

InChI Key

HSNPKQJKKITUCL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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